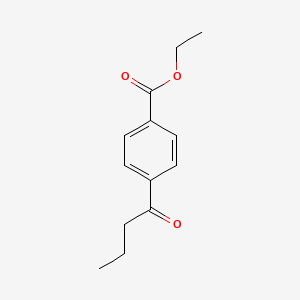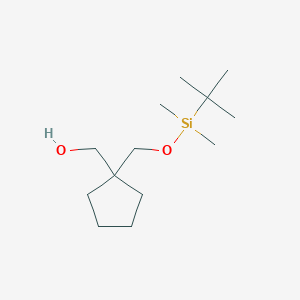
(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopentyl)methanol
Overview
Description
“(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopentyl)methanol” is a chemical compound with the molecular formula C11H24O2Si . It is a liquid at room temperature and has a molecular weight of 216.4 .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopentyl ring, a methanol group, and a tert-butyldimethylsilyl ether group . The InChI code for this compound is 1S/C11H24O2Si/c1-10(2,3)14(4,5)13-9-11(8-12)6-7-11/h12H,6-9H2,1-5H3 .Scientific Research Applications
Preparation and Reactivity of Silyl-Substituted Bisketenes :
- Zhao, Allen, and Tidwell (1993) investigated the formation of 2,3-bis(trimethylsilyl)-1,3-butadiene-1,4-dione, which is similar in structure to the compound . They explored its reactivity with alcohols like ethanol and methanol, providing insights into potential chemical reactions and applications of such silyl-substituted compounds in synthesis (Zhao, Allen, & Tidwell, 1993).
Synthesis and Cycloadditions of Alkenyl Isocyanates :
- Tollenaere and Ghosez (1998) synthesized 1-[(tert-Butyldimethylsilyl)oxy] alkenyl isocyanates, which could be related to the compound . They explored its reactions with acetylenic dienophiles and tosyl cyanide, leading to functionalized pyridines and derivatives of uracil or thymine. This demonstrates potential applications in pharmaceutical and organic chemistry (Tollenaere & Ghosez, 1998).
Oxidation Studies in Organic Synthesis :
- Gimazetdinov et al. (2018) examined oxidations of a compound containing tert-butyl(dimethyl)silyloxy-methyl and cyclopent-2-en-1-yl groups, which are structurally similar to the compound . Their study on the reactions of this compound with m-chloroperoxybenzoic acid and dimethyldioxirane could provide insights into possible oxidation reactions and applications in synthetic chemistry (Gimazetdinov et al., 2018).
Isomerization and Protecting Group Studies :
- Olgivie and Entwistle (1981) researched the isomerization of tert-butyldimethylsilyl protecting groups in ribonucleosides. Their findings on the behavior of such groups in different solvents and conditions could be relevant to understanding the stability and reactivity of similar silyl-protected compounds in biochemical and pharmaceutical contexts (Olgivie & Entwistle, 1981).
Safety And Hazards
properties
IUPAC Name |
[1-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopentyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O2Si/c1-12(2,3)16(4,5)15-11-13(10-14)8-6-7-9-13/h14H,6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLWGRTZZWQGCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1(CCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopentyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



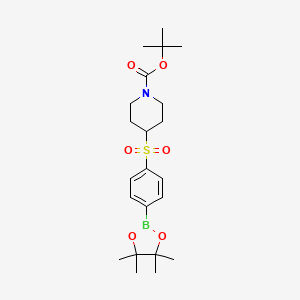

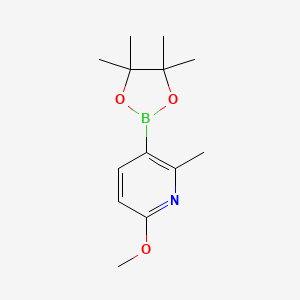
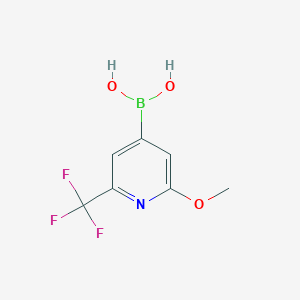
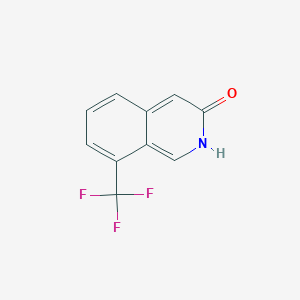
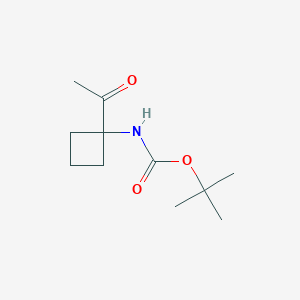
![Benzyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate](/img/structure/B1403252.png)
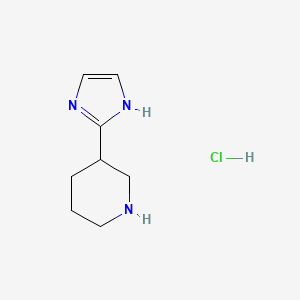
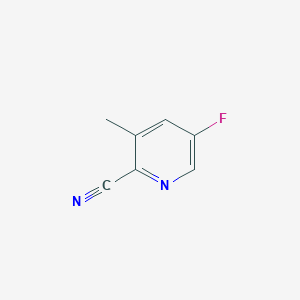
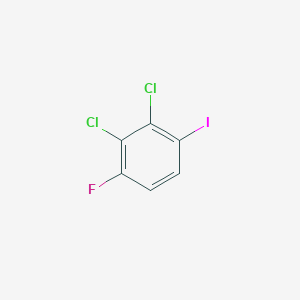
![1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1403260.png)
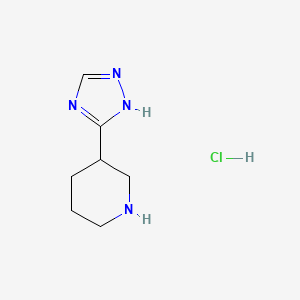
![2-(((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)isoindoline-1,3-dione](/img/structure/B1403263.png)
